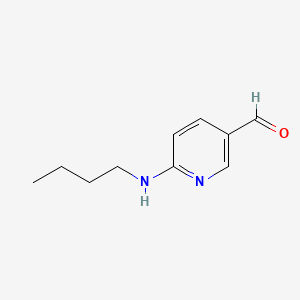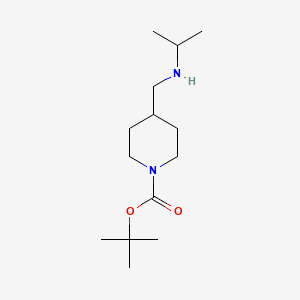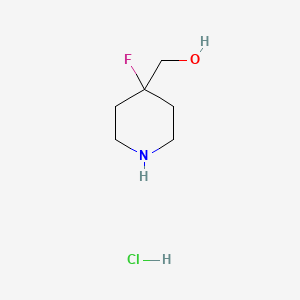
1-(2-Bromo-4-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN . It has a molecular weight of 244.10 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . The Canonical SMILES structure is C1CCN(C1)C2=C(C=C(C=C2)F)Br . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 244.10 g/mol , XLogP3-AA of 3.3 , Hydrogen Bond Donor Count of 0 , Hydrogen Bond Acceptor Count of 2 , Rotatable Bond Count of 1 , Exact Mass of 243.00589 g/mol , Monoisotopic Mass of 243.00589 g/mol , Topological Polar Surface Area of 3.2 Ų , Heavy Atom Count of 13 , and Formal Charge of 0 .Mechanism of Action
1-(2-Bromo-4-fluorophenyl)pyrrolidine has been shown to interact with various biological targets, including enzymes and receptors. This compound has been studied for its potential as an inhibitor of enzymes, such as proteases and kinases, which are involved in various biological processes. This compound has also been shown to interact with receptors, such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzymatic activity and the modulation of neurotransmitter signaling. This compound has been studied for its potential as a tool compound to study the biochemical and physiological effects of various drugs and biological targets.
Advantages and Limitations for Lab Experiments
1-(2-Bromo-4-fluorophenyl)pyrrolidine has several advantages for lab experiments, including its high purity and stability, as well as its unique structure and properties. However, this compound also has limitations, including its potential toxicity and limited availability.
Future Directions
There are several future directions for the study of 1-(2-Bromo-4-fluorophenyl)pyrrolidine, including the investigation of its potential as a drug candidate for various diseases, the development of new synthetic methods for this compound, and the study of its interactions with various biological targets. Additionally, the development of new materials based on this compound could have potential applications in various fields, including electronics and energy storage.
Synthesis Methods
1-(2-Bromo-4-fluorophenyl)pyrrolidine can be synthesized through several methods, including the reaction of 2-bromo-4-fluoroaniline with pyrrolidine in the presence of a catalyst. Another method involves the reaction of 2-bromo-4-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent. These methods have been optimized to yield high purity this compound for scientific research purposes.
Scientific Research Applications
1-(2-Bromo-4-fluorophenyl)pyrrolidine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate due to its unique structure and properties. In pharmacology, this compound has been studied for its potential as a tool compound to study the mechanisms of action of various drugs. In materials science, this compound has been investigated for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKMJETXNAKABG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742735 |
Source


|
| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355246-96-6 |
Source


|
| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Bromo-4-fluorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


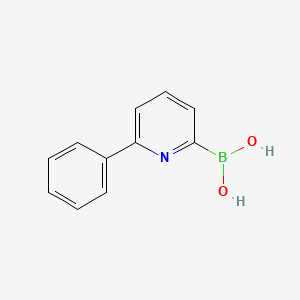
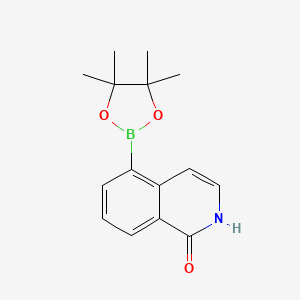
![1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B572033.png)

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

